molecular formula C26H30N2O3S B2817841 N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide CAS No. 631858-57-6

N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

Cat. No.: B2817841
CAS No.: 631858-57-6
M. Wt: 450.6
InChI Key: MKLSLPHQKNVVSP-UHFFFAOYSA-N
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Description

The compound N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a benzamide derivative featuring a thiophene core substituted with methyl groups at positions 4 and 5, a morpholine-4-ylmethyl group, and a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

N-[3-[(4-ethoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-4-31-22-12-10-20(11-13-22)24(28-14-16-30-17-15-28)23-18(2)19(3)32-26(23)27-25(29)21-8-6-5-7-9-21/h5-13,24H,4,14-17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLSLPHQKNVVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A benzamide core.
  • A thiophene ring substituted with ethoxy and morpholine groups.

This unique structure may contribute to its biological activity, particularly in inhibiting specific enzymatic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Tyrosinase Inhibition :
    • Tyrosinase is a key enzyme in melanin production. Studies have shown that related compounds exhibit strong inhibitory effects on tyrosinase activity, which may extend to this compound. For instance, analogs with similar structures demonstrated IC50 values significantly lower than that of standard inhibitors like kojic acid .
  • Antioxidant Activity :
    • The compound may also possess antioxidant properties, as indicated by its ability to scavenge free radicals in various assays. This activity is crucial for mitigating oxidative stress-related damage in cells .
  • Cytotoxicity Profiles :
    • Evaluations in vitro have revealed varying degrees of cytotoxicity against cancer cell lines. The compound's effects on cell viability and proliferation rates provide insights into its potential as an anticancer agent .

Efficacy Studies

Recent studies have focused on the efficacy of this compound in different biological contexts:

Study FocusFindingsReference
Tyrosinase Inhibition Demonstrated significant inhibition of tyrosinase activity in B16F10 melanoma cells, suggesting potential for treating hyperpigmentation disorders.
Antioxidant Activity Exhibited strong antioxidant properties comparable to established antioxidants.
Cytotoxicity Showed selective cytotoxicity towards certain cancer cell lines without affecting normal cells at lower concentrations.

Case Studies

  • Melanin Production Inhibition :
    • In experiments using B16F10 cells, the compound was shown to effectively reduce melanin production through the inhibition of intracellular tyrosinase activity, highlighting its potential for cosmetic applications .
  • Cytotoxic Effects on Cancer Cells :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing that it selectively inhibited cell growth at micromolar concentrations while maintaining low toxicity towards non-cancerous cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Benzamide Derivatives

Several benzamide-based compounds share structural motifs with the target molecule. Key examples include:

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
N-{3-[(4-Ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide (Target) 4-Ethoxyphenyl, morpholin-4-ylmethyl, thiophene core ~495 (estimated) Combines lipophilic (ethoxy) and polar (morpholine) groups for balanced properties.
N-[(2S)-3-(4-Ethoxyphenyl)-1-oxopropan-2-yl]benzamide (, Entry 6) 4-Ethoxyphenyl, hydroxypropan-2-yl amino group ~385 Lacks thiophene and morpholine; simpler backbone but retains ethoxyphenyl motif.
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide () Benzothiazole, tetrahydrobenzothiophene, morpholin-4-ylsulfonyl 539.7 Sulfonyl-morpholine group enhances polarity; benzothiazole may improve binding affinity.
N-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-...benzamide () Pyrazole, thiophene, morpholin-4-yl ethyl ~630 (estimated) Extended heterocyclic system; potential for multi-target activity.

Functional Group Analysis

  • Morpholine Derivatives :
    The morpholine ring is a critical feature in the target compound and analogs (e.g., and ). Morpholine contributes to solubility via its oxygen atom and may engage in hydrogen bonding. However, substitution patterns (e.g., sulfonyl in vs. methyl in the target compound) significantly alter electronic properties and metabolic stability .

  • Ethoxyphenyl vs.
  • Thiophene vs. Pyrazole/Benzothiazole Cores : The thiophene core in the target compound provides π-π stacking capabilities, whereas pyrazole () and benzothiazole () cores may confer additional hydrogen-bonding or metal-chelating properties .

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